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Compound of Interest

Compound Name:
3-(4-Methoxybenzoyl)propionic

acid

Cat. No.: B1221775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Methoxybenzoyl)propionic acid (CAS No: 3153-44-4), a key intermediate in organic

synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The spectroscopic data for 3-(4-Methoxybenzoyl)propionic acid (C₁₁H₁₂O₄, Molecular

Weight: 208.21 g/mol ) are summarized below.[1][2] These data provide a unique spectral

fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 Doublet 2H Ar-H (ortho to C=O)

~6.95 Doublet 2H Ar-H (meta to C=O)

~3.85 Singlet 3H -OCH₃

~3.30 Triplet 2H -C(=O)CH₂-

~2.80 Triplet 2H -CH₂COOH

~12.0 (variable) Singlet (broad) 1H -COOH

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~198.0 Ar-C=O

~178.0 -COOH

~164.0 Ar-C-OCH₃

~131.0 Ar-CH (ortho to C=O)

~129.0 Ar-C (ipso to C=O)

~114.0 Ar-CH (meta to C=O)

~56.0 -OCH₃

~34.0 -C(=O)CH₂-

~29.0 -CH₂COOH

Infrared (IR) Spectroscopy
The infrared spectrum of 3-(4-Methoxybenzoyl)propionic acid is characterized by the

following key absorption bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Functional Group Description

3300-2500 O-H Carboxylic acid, broad stretch

~3000 C-H Aromatic and aliphatic stretch

~1710 C=O
Carboxylic acid, carbonyl

stretch

~1680 C=O Aryl ketone, carbonyl stretch

~1600, ~1510 C=C Aromatic ring stretch

~1260 C-O Aryl ether, asymmetric stretch

~1030 C-O Aryl ether, symmetric stretch

Mass Spectrometry (MS)
The predicted mass spectrum of 3-(4-Methoxybenzoyl)propionic acid under electron

ionization (EI) would be expected to show the following key ions.

m/z Ion

208 [M]⁺ (Molecular Ion)

191 [M - OH]⁺

177 [M - OCH₃]⁺

135 [CH₃OC₆H₄CO]⁺

107 [CH₃OC₆H₄]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of 3-(4-Methoxybenzoyl)propionic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45

degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100

or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A wider spectral width (e.g., 240 ppm) is used.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-(4-Methoxybenzoyl)propionic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the mixture into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

For direct insertion, the sample is heated to induce volatilization.

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible mass spectrometry fragmentation pathway for 3-(4-Methoxybenzoyl)propionic acid.
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Sample Preparation
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Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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